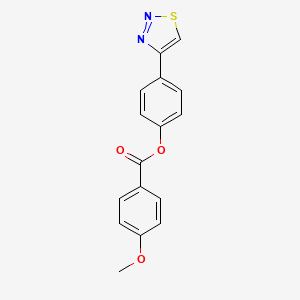

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate” is a chemical compound with the molecular weight of 312.35 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The methods of synthesis of 4-(3-nitro-4-methoxyphenyl)-, 4-(2,5-dimethoxy-3-nitrophenyl)- and 4-(2,5-dimethoxy-4-nitrophenyl)-1,2,3-thiadiazoles were developed . These were then reduced to amines with zinc and acetic acid in isopropyl alcohol . Based on the obtained amines and salicylic aldehyde, Schiff bases exhibiting luminescence were synthesized .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12N2O3S/c1-20-13-6-4-12(5-7-13)16(19)21-14-8-2-11(3-9-14)15-10-22-18-17-15/h2-10H,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The formation of the 4-nitro isomer in this case can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 312.35 .科学的研究の応用

Antiproliferative and Antimicrobial Properties

A study investigated the biological activities of Schiff bases derived from 1,3,4-thiadiazole compounds, highlighting their DNA protective abilities and antimicrobial activity. Notably, certain compounds exhibited cytotoxicity on cancer cell lines, suggesting their potential utility in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Antioxidant Activities

Another research focused on the synthesis of 1,3,4-thiadiazole derivatives, including their antioxidant activities. The study found that compounds with methoxy groups displayed effective antioxidant activities, indicating their potential in preventing oxidative stress-related diseases (Gür et al., 2017).

Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanine compounds substituted with 1,3,4-thiadiazole derivatives were explored for their photodynamic therapy applications. These compounds showed promising photophysical and photochemical properties, making them potential candidates for cancer treatment (Pişkin et al., 2020).

Anticancer Activity

Research on arylazothiazoles and 1,3,4-thiadiazoles using a novel copolymer catalyst revealed promising anticancer activity against various cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Gomha et al., 2015).

Antibacterial and Antioxidant Effects

A study on imidazo[2,1-b][1,3,4]thiadiazole compounds revealed their significant antibacterial and antioxidant capacities. The compounds showed high anti-tuberculosis activities and activity against gram-positive and negative bacteria, as well as notable antioxidant capacities (Taflan et al., 2019).

Antifungal Effect

Another research explored the antifungal effects of derivatives containing a 1,3,4-thiadiazole compound, demonstrating significant activity against types of fungi such as Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures in case of accidental ingestion or contact with skin .

将来の方向性

The future directions for this compound could involve further exploration of its potential biological activities, given the activities observed for similar compounds . Additionally, the development of a synthetic approach to protected derivatives of 4-(hydroxyaminophenyl)- and 4-(dihydroxyaminophenyl)-1,2,3-thiadiazole and obtaining Schiff bases on their basis could be of interest .

作用機序

Target of Action

Compounds with similar structures, such as schiff bases derived from substituted 4-(aminophenyl)-1,2,3-thiadiazoles, have been shown to exhibit high antibacterial, antifungal, and antiviral activity .

Mode of Action

It is known that many thiadiazole derivatives interact with their targets by forming stable complexes, often through hydrogen bonding .

Biochemical Pathways

It is known that many thiadiazole derivatives can interfere with various enzymatic processes, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The presence of the methoxy group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution .

Result of Action

Similar compounds have been shown to exhibit luminescence when excited by visible light, which could be useful for immunochemical analysis and photodynamic therapy .

Action Environment

It is known that the stability and activity of many thiadiazole derivatives can be influenced by factors such as ph, temperature, and the presence of other chemical species .

特性

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-20-13-6-4-12(5-7-13)16(19)21-14-8-2-11(3-9-14)15-10-22-18-17-15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABLATILKNVPLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CSN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2828306.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2828309.png)

![1-[2-(Trifluoromethyl)benzyl]guanidine](/img/structure/B2828311.png)

![[5-(3,4-dihydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2828314.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3,5-dinitrobenzenesulfonamide](/img/structure/B2828317.png)

![5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2828324.png)

![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2828329.png)